3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol
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Overview
Description
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol is an organic compound with the molecular formula C9H22O2Si. It is a silyl ether, which is a type of compound where a silicon atom is bonded to an oxygen atom that is part of an organic group. This compound is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction proceeds as follows:
2-methylpropan-1-ol+tert-butyldimethylsilyl chloride→this compound+HCl
The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and controlled environments ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the silyl ether group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield aldehydes, while reduction with LiAlH4 can produce primary alcohols .
Scientific Research Applications
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-1-ol exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group from unwanted reactions during synthetic processes. The tert-butyldimethylsilyl group can be selectively removed under mild acidic or basic conditions, revealing the free alcohol for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(tert-Butyldimethylsilyl)oxy]propanal
- 3-[(tert-Butyldimethylsilyl)oxy]propionaldehyde
- tert-Butyldimethylsilyl chloride
Uniqueness
3-[(tert-Butyldimethylsilyl)oxy]-2-methylpropan-1-ol is unique due to its specific structure, which provides stability and ease of removal as a protecting group. Compared to other silyl ethers, it offers a balance between stability and reactivity, making it a versatile tool in organic synthesis .
Properties
CAS No. |
125244-91-9 |
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Molecular Formula |
C10H24O2Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3 |
InChI Key |
OAWLYVJZJYEJSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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